N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-D-homoserine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

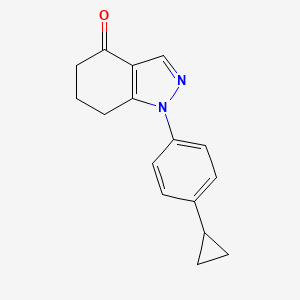

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-D-homoserine is a compound that falls within the category of N-(fluorenyl-9-methoxycarbonyl) amino acids. These compounds have been identified to possess anti-inflammatory properties and are active against various inflammatory models such as oxazolone dermatitis in mice and adjuvant arthritis in rats. These conditions are known to involve activated T lymphocytes. Additionally, these compounds have been shown to inhibit T-lymphocyte activation in vitro, which is a critical step in the immune response that can lead to inflammation .

Synthesis Analysis

The synthesis of related compounds, such as N-(anthrancen-9-ylmethyl) isoserines, has been reported using a multicomponent reaction (MCR) catalyzed by Rh2(Ph3COO)3(OAc) and chiral phosphoric acid (CPA). This method is characterized by high atom-economy, high diastereo- and enantioselectivities, and a broad substrate scope. Although the specific synthesis of this compound is not detailed, the synthesis of structurally similar compounds suggests that a similar approach could be employed for its synthesis. The use of MCRs in the synthesis of drug intermediates is significant due to the efficiency and selectivity that can be achieved .

Molecular Structure Analysis

The molecular structure of this compound is not explicitly described in the provided papers. However, the structure is likely to include a fluorenyl moiety, which is known to participate in π-π stacking interactions. These interactions can be crucial for the reactivity and stereocontrol in catalytic processes, as demonstrated in the synthesis of related compounds .

Chemical Reactions Analysis

The chemical reactions involving N-(fluorenyl-9-methoxycarbonyl) amino acids have been shown to inhibit various inflammatory processes. For instance, they can block the recruitment of neutrophils into the inflammatory site without being general myelotoxins. This indicates that the compounds can selectively target certain aspects of the immune response, which is a desirable feature for anti-inflammatory drugs. The specific chemical reactions of this compound within biological systems are not detailed, but its structural similarity to other N-(fluorenyl-9-methoxycarbonyl) amino acids suggests it may share similar anti-inflammatory mechanisms .

Physical and Chemical Properties Analysis

Scientific Research Applications

Supramolecular Hydrogels

N-(Fluorenyl-9-Methoxycarbonyl) dipeptides, closely related to the queried compound, form supramolecular hydrogels. These hydrogels are responsive to ligand-receptor interactions and can be influenced by thermal or pH changes. They also demonstrate chiral recognition, showing potential in biomaterials and drug delivery systems (Zhang, Gu, Yang, & Xu, 2003).

Carbon Nanotube Dispersion

N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been used as surfactants for carbon nanotubes. These compounds enable the creation of homogeneous aqueous nanotube dispersions, vital in nanotechnology and material science (Cousins et al., 2009).

Cycloaddition Reactions

N-Substituted 9H-fluoren-9-imines, a group that includes the queried compound, participate in cycloaddition reactions. These reactions are crucial in organic synthesis, leading to various molecular structures useful in pharmaceuticals and materials science (Novikov et al., 2006).

Safety and Hazards

Future Directions

properties

IUPAC Name |

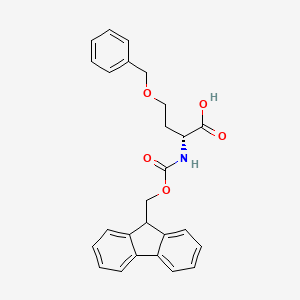

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylmethoxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c28-25(29)24(14-15-31-16-18-8-2-1-3-9-18)27-26(30)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,27,30)(H,28,29)/t24-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYLJDCIQNUTTJ-XMMPIXPASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-[3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2551556.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-bromobenzamide](/img/structure/B2551558.png)

![3-{[cyano(3-ethylphenyl)amino]methyl}-N,N-dimethylbenzamide](/img/structure/B2551559.png)

![8-heptyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2551560.png)

![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B2551564.png)

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole](/img/structure/B2551567.png)

![6-Methyl-5-(3-methylbut-2-enyl)triazolo[1,5-a]pyrazin-4-one](/img/structure/B2551568.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2551569.png)

![3-Methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2551572.png)

![5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2551573.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2551574.png)